H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2

Catalog No.
S15746336
CAS No.
M.F
C82H150N32O25S
M. Wt
2016.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-...

Product Name

H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C82H150N32O25S

Molecular Weight

2016.3 g/mol

InChI

InChI=1S/C82H150N32O25S/c1-12-39(6)60(79(139)107-48(21-14-16-28-84)72(132)113-58(37(2)3)77(137)101-44(11)66(126)112-59(38(4)5)78(138)111-53(33-115)74(134)100-43(10)64(124)108-52(32-57(119)120)73(133)102-46(61(87)121)22-17-29-94-80(88)89)114-76(136)55(35-117)109-65(125)41(8)97-62(122)40(7)98-69(129)51(25-26-56(86)118)106-70(130)47(20-13-15-27-83)104-71(131)50(24-19-31-96-82(92)93)103-63(123)42(9)99-68(128)49(23-18-30-95-81(90)91)105-75(135)54(34-116)110-67(127)45(85)36-140/h37-55,58-60,115-117,140H,12-36,83-85H2,1-11H3,(H2,86,118)(H2,87,121)(H,97,122)(H,98,129)(H,99,128)(H,100,134)(H,101,137)(H,102,133)(H,103,123)(H,104,131)(H,105,135)(H,106,130)(H,107,139)(H,108,124)(H,109,125)(H,110,127)(H,111,138)(H,112,126)(H,113,132)(H,114,136)(H,119,120)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1

InChI Key

VWUQXESDDMVECY-YJTOHMMESA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N

The compound H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 is a synthetic peptide composed of 20 amino acids. It features a sequence that includes Cysteine, Serine, Arginine, Alanine, Lysine, Glutamine, Isoleucine, Valine, and Aspartic Acid. This peptide is notable for its potential biological functions, particularly in cellular signaling and neuroprotection. The presence of multiple basic amino acids suggests it may interact with negatively charged cellular components, influencing various biological processes.

, including:

  • Hydrolysis: Peptide bonds can be broken down by water, leading to the release of individual amino acids.
  • Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, which may affect the peptide's structure and function.
  • Acylation: The amino groups of lysine and arginine can participate in acylation reactions, modifying the peptide's properties.

These reactions are critical for understanding the stability and reactivity of the peptide in various environments.

This peptide has been shown to support neuron cell outgrowth and stimulate neuron-like process formation, suggesting its role in neurogenesis and neural repair mechanisms . Additionally, it has been utilized in cell culture studies involving human adenoid cystic carcinoma cells, indicating potential applications in cancer research . The specific arrangement of amino acids may also contribute to its bioactivity by modulating receptor interactions or intracellular signaling pathways.

H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 can be synthesized using several methods:

  • Solid-phase peptide synthesis: This method involves sequentially adding protected amino acids to a solid support, allowing for efficient purification and yield.
  • Solution-phase synthesis: This approach involves synthesizing peptides in solution, often using techniques such as Fmoc (9-fluorenylmethyloxycarbonyl) chemistry to protect reactive groups during synthesis .

These methods allow for precise control over the peptide's sequence and modifications.

The applications of H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 include:

  • Neurobiology: Investigating its effects on neuronal growth and repair.
  • Cancer research: Exploring its role in cancer cell behavior and treatment responses.
  • Drug development: Potential use as a therapeutic agent or as a model compound for designing new drugs.

Several peptides share structural similarities with H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2. Here are a few:

Compound NameKey Features
H-Cys-Gly-TyrShorter sequence; potential neuroprotective effects
H-Lys-Glu-GlyInvolves different amino acids; may affect different pathways
H-Trp-Phe-LeuAromatic residues; potentially involved in signaling
H-Met-Thr-ProDifferent functional groups; diverse biological activities

The uniqueness of H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 lies in its specific sequence of amino acids, which may confer unique properties and biological activities compared to these similar compounds. The combination of basic residues (arginines and lysines) along with cysteine's thiol group likely enhances its interaction with cellular components, making it particularly interesting for research in neurobiology and cancer therapies.

XLogP3

-13.2

Hydrogen Bond Acceptor Count

32

Hydrogen Bond Donor Count

37

Exact Mass

2015.1170596 g/mol

Monoisotopic Mass

2015.1170596 g/mol

Heavy Atom Count

140

Dates

Modify: 2024-08-15

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